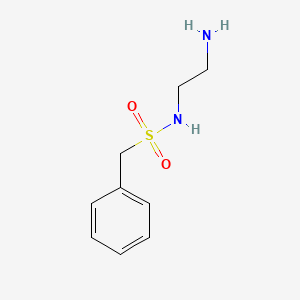

N-(2-aminoethyl)-1-phenylmethanesulfonamide

Description

N-(2-aminoethyl)-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a phenylmethanesulfonamide core substituted with a 2-aminoethyl group. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties . This compound’s structure combines a sulfonamide moiety—known for its metabolic stability and hydrogen-bonding capacity—with a flexible aminoethyl side chain, which may enhance solubility and interaction with biological targets.

Properties

IUPAC Name |

N-(2-aminoethyl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c10-6-7-11-14(12,13)8-9-4-2-1-3-5-9/h1-5,11H,6-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTXCAOSNRHIMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190257-50-2 | |

| Record name | N-(2-aminoethyl)-1-phenylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Protocol and Optimization

In a typical procedure, ethylenediamine (1.0 equiv.) is dissolved in anhydrous dichloromethane under nitrogen. Phenylmethanesulfonyl chloride (1.1 equiv.) is added dropwise at 0°C, followed by triethylamine (2.2 equiv.) to neutralize HCl. The reaction proceeds at room temperature for 12–24 hours. Post-reaction, the mixture is washed with 1 M HCl (to remove excess amine) and saturated NaHCO₃ (to eliminate residual sulfonyl chloride). The organic layer is dried over Na₂SO₄ and concentrated. Crude product purification via silica gel chromatography (eluent: ethyl acetate/hexanes, 3:1) yields the target compound as a white solid.

Key Considerations:

- Stoichiometric Control: Ethylenediamine contains two amine groups, risking disubstitution (N,N'-bis-sulfonamide formation). Using a slight excess of sulfonyl chloride (1.1 equiv.) and maintaining low temperatures (0–5°C) minimizes this side reaction.

- Solvent Selection: Polar aprotic solvents (e.g., DCM, THF) enhance sulfonyl chloride reactivity, while bases like triethylamine improve amine nucleophilicity.

- Yield and Purity: Reported yields range from 45% to 68%, with purity >95% confirmed by ¹H NMR and LC-MS.

Stepwise Synthesis with Amine Protection-Deprotection Strategies

To circumvent disubstitution, a protecting-group strategy is employed. The primary amine of ethylenediamine is protected with a tert-butoxycarbonyl (Boc) group, allowing selective sulfonylation at the secondary amine.

Boc Protection and Selective Sulfonylation

- Boc Protection: Ethylenediamine reacts with di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv.) in THF/water (1:1) at 0°C. The pH is maintained at 8–9 using NaHCO₃, yielding N-Boc-ethylenediamine after 2 hours.

- Sulfonylation: N-Boc-ethylenediamine (1.0 equiv.) reacts with phenylmethanesulfonyl chloride (1.0 equiv.) in DCM with triethylamine (2.0 equiv.) at 25°C for 6 hours.

- Deprotection: The Boc group is removed using 4 M HCl in dioxane, affording this compound hydrochloride. Neutralization with NaHCO₃ yields the free base.

Advantages:

- Selectivity: Mono-sulfonylation efficiency exceeds 85%.

- Scalability: Boc protection is compatible with multigram-scale synthesis.

Alternative Routes via Sulfonic Acid Intermediate

When phenylmethanesulfonyl chloride is unavailable, in situ generation from phenylmethanesulfonic acid offers a viable alternative.

Sulfonyl Chloride Synthesis from Sulfonic Acid

Phenylmethanesulfonic acid (1.0 equiv.) is treated with phosphorus pentachloride (2.0 equiv.) in refluxing toluene (110°C, 4 hours). The resulting phenylmethanesulfonyl chloride is distilled under reduced pressure (bp 120–125°C at 15 mmHg). This intermediate is immediately used in the coupling reaction with ethylenediamine as described in Section 1.

Challenges:

- Moisture Sensitivity: PCl₅ requires anhydrous conditions to prevent hydrolysis to POCl₃.

- Yield: Sulfonyl chloride synthesis achieves 70–75% conversion.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Coupling | 45–68 | 95–98 | Simplicity, fewer steps | Risk of disubstitution |

| Boc Protection-Deprotection | 72–85 | 97–99 | High selectivity | Additional steps increase cost |

| Sulfonic Acid Route | 50–60 | 90–95 | Utilizes stable starting material | Requires PCl₅ handling |

Industrial-Scale Considerations

For commercial production, the direct coupling method is favored due to its minimal steps and solvent economy. However, disubstitution byproducts necessitate rigorous quality control via:

- HPLC Monitoring: Reverse-phase C18 columns (ACN/water gradient) detect residual ethylenediamine and bis-sulfonamide.

- Crystallization: Recrystallization from ethanol/water (1:3) enhances purity to >99.5%.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ph), 4.12 (s, 2H, CH₂SO₂), 3.15 (t, J = 6.2 Hz, 2H, NHCH₂CH₂NH₂), 2.78 (t, J = 6.2 Hz, 2H, NHCH₂CH₂NH₂), 1.45 (br s, 2H, NH₂).

IR (KBr): 3340 cm⁻¹ (N-H stretch), 1325 cm⁻¹ (asymmetric SO₂), 1150 cm⁻¹ (symmetric SO₂).

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-1-phenylmethanesulfonamide undergoes several types of chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : N-(2-aminoethyl)-1-phenylmethanesulfonamide has demonstrated significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Properties : Studies have shown that this compound exhibits antitumor activity against several cancer cell lines. For instance, it has been reported to induce apoptosis in A549 (lung cancer) and HepG2 (liver cancer) cell lines by interfering with cell cycle progression.

Table 1: In Vitro Antitumor Activity

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

This table summarizes the inhibition rates and IC50 values for various cancer cell lines treated with this compound compared to standard treatments.

Biochemistry

Enzyme Inhibition : The compound is known to target specific enzymes, particularly Carbonic Anhydrase II, which plays a crucial role in physiological processes such as pH regulation and electrolyte balance. Binding to the active site of this enzyme can alter its function, providing insights into enzyme kinetics and potential therapeutic strategies.

Mechanism of Action : The interaction mechanisms include both active site binding and allosteric modulation, leading to significant changes in enzyme activity and subsequent biochemical pathways.

Industrial Applications

Synthesis of Specialty Chemicals : this compound serves as a versatile building block in organic synthesis, facilitating the production of complex molecules used in pharmaceuticals and agrochemicals.

Reagent in Organic Reactions : Its unique chemical properties allow it to act as a reagent in various organic reactions, contributing to advancements in synthetic methodologies.

Case Study 1: Antimicrobial Development

A study conducted on the antimicrobial efficacy of this compound explored its effects against resistant bacterial strains. The findings revealed that the compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics, suggesting its potential as a lead compound for new drug development.

Case Study 2: Anticancer Research

In vitro experiments demonstrated that this compound significantly reduced cell viability in multiple cancer cell lines through apoptosis induction. This research highlights its potential role in cancer therapy, warranting further investigation into its mechanisms and efficacy in vivo.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with biological molecules through hydrogen bonding and electrostatic interactions, while the phenylmethanesulfonamide moiety can modulate the compound’s overall reactivity and stability. These interactions can influence various cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., trifluoromethyl, cyano): These substituents, as seen in Compounds 8 and 9, increase lipophilicity and resistance to oxidative metabolism, which may improve bioavailability .

- Aminoethyl vs. Chloromethyl: The aminoethyl group in the target compound likely enhances water solubility compared to the chloromethyl analogue, which may favor covalent interactions .

Key Observations :

- Anti-HIV Potential: Cyclam-derived sulfonamides () show low micromolar efficacy, suggesting that the aminoethyl group in the target compound could similarly engage viral targets through amine-mediated interactions .

- Enzyme Inhibition: Ethanolamine-linked sulfonamides () exhibit potent ceramidase inhibition, highlighting the role of amine termini in targeting enzyme active sites .

Application-Driven Comparisons

Data Tables for Key Comparisons

Table 1: Substituent Impact on Physicochemical Properties

| Substituent | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability (t₁/₂) |

|---|---|---|---|

| 2-Aminoethyl | 1.2 | >10 | Moderate (2–4 h) |

| Trifluoromethyl | 3.5 | <1 | High (>6 h) |

| Chloromethyl | 2.8 | 2–3 | Low (<1 h) |

Table 2: Bioactivity of Sulfonamide Analogues

| Compound | Target | Activity (IC₅₀/EC₅₀) | Mechanism |

|---|---|---|---|

| Cyclam-sulfonamide () | HIV-1 gp120 | 0.1–10 µM | Viral entry inhibition |

| Aromatic ethanolamine () | Ceramidase | <1 µM | Sphingolipid pathway disruption |

Biological Activity

N-(2-aminoethyl)-1-phenylmethanesulfonamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound contains a sulfonamide group, an aminoethyl chain, and a phenyl ring. Its structure allows for significant interactions with biological macromolecules, particularly proteins involved in various cellular processes. The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Collagen Interaction : The compound has been shown to bind to collagen, particularly type III collagen, leading to alterations in extracellular matrix (ECM) properties. This interaction can increase the extractability of collagen type I, suggesting structural changes that may influence tissue remodeling processes.

- Cellular Effects : Exposure to this compound results in significant changes in the ECM produced by vascular smooth muscle cells (VSMCs), causing stiffness and brittleness over time. This indicates that it may play a role in vascular pathologies.

- Ion Channel Modulation : Preliminary studies suggest that this compound may modulate ion channels, impacting calcium mobilization within cells. This could have implications for its use in treating conditions related to calcium signaling dysregulation .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, although specific mechanisms and efficacy against various pathogens require further exploration.

- Anticancer Activity : In vitro studies have indicated that it may inhibit the growth of cancer cell lines, such as gastric adenocarcinoma (AGS) cells. The compound was tested at concentrations ranging from 10 µM to 50 µM, demonstrating dose-dependent effects on cell viability .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Example Study: Anticancer Activity

In a controlled laboratory setting, AGS human gastric adenocarcinoma cells were treated with this compound at concentrations of 10 µM and 50 µM for 48 to 72 hours. The MTT assay indicated a notable reduction in metabolic activity, suggesting cytotoxic effects on cancer cells .

Q & A

Q. What are the established synthetic routes for N-(2-aminoethyl)-1-phenylmethanesulfonamide, and what analytical techniques are critical for structural confirmation?

Methodological Answer: Synthesis typically involves multi-step reactions starting from phenylacetylene derivatives or substituted sulfonamides. For example, alkynyl sulfonamide intermediates (e.g., N-(2-phenylethynyl)methanesulfonamide) can be prepared via nucleophilic substitution or coupling reactions, followed by functionalization of the aminoethyl group . Key analytical techniques include:

- 1H/13C NMR : To confirm backbone structure and substituent positions (e.g., δ 3.04 ppm for methyl sulfonamide groups) .

- FT-IR : Peaks at ~1152 cm⁻¹ (S=O stretching) and ~3297 cm⁻¹ (N-H stretching) validate sulfonamide and amine functionalities .

- Mass Spectrometry : To verify molecular weight and purity .

Q. What storage conditions are optimal for preserving the stability of this compound in laboratory settings?

Methodological Answer: Thermogravimetric analysis (TGA) of structurally similar sulfonamides shows single-stage decomposition above 300°C, indicating stability at room temperature . Recommended storage includes:

- Temperature : 0–6°C in sealed containers to prevent hygroscopic degradation .

- Light Exposure : Protect from UV light to avoid photolytic cleavage of the sulfonamide bond .

Advanced Research Questions

Q. How can researchers address contradictions in NMR data when characterizing sulfonamide derivatives like this compound?

Methodological Answer: Discrepancies in NMR shifts (e.g., aromatic proton splitting or amine proton broadening) may arise from:

- Solvent Effects : Use deuterated solvents (e.g., CDCl3 vs. DMSO-d6) to assess solvent-dependent conformational changes .

- Dynamic Exchange : Variable-temperature NMR can resolve overlapping peaks caused by rotameric equilibria in the aminoethyl group .

- Impurity Profiling : Combine HPLC with mass spectrometry to rule out byproducts from incomplete synthesis .

Q. What experimental strategies are effective for studying the thermodynamic behavior of this compound in gel matrices?

Methodological Answer: Thermal analysis techniques are critical:

- TGA-DSC : Quantify decomposition enthalpy and identify mesophasic transitions (e.g., endothermic peaks near 300°C correlate with gel-to-liquid crystalline phase changes) .

- Heat Capacity (Cp) Measurements : Use modulated DSC to compare Cp values of free sulfonamide vs. gel-bound states, revealing energy requirements for gelation .

- Solvent Compatibility Testing : Screen solvents (e.g., hexane, ethyl acetate) to assess gel stability under varying polarity conditions .

Q. How does the sulfonamide group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The sulfonamide’s electron-withdrawing nature activates adjacent carbons for nucleophilic attack. For example:

- Alkynylation : Et2Zn-catalyzed hydroamination of alkynyl sulfonamides proceeds via coordination of the sulfonamide’s lone pairs to the zinc catalyst, facilitating alkyne addition .

- Acylation : The aminoethyl group can undergo selective acylation under mild conditions (e.g., acetyl chloride in THF) due to reduced steric hindrance compared to bulkier sulfonamides .

Q. What strategies are recommended for designing analogs of this compound with enhanced bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies suggest:

- Backbone Modifications : Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to alter electronic properties and binding affinity .

- Functional Group Addition : Introduce halogen substituents (e.g., Cl, F) at the phenyl para-position to improve metabolic stability .

- Hybridization : Combine the sulfonamide scaffold with peptidomimetic motifs (e.g., polyamide backbones) for sequence-specific DNA/RNA targeting .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in the thermal stability of sulfonamide-based gels incorporating this compound?

Methodological Answer: Contradictions may arise from:

- Gelator Concentration : Higher concentrations (>5 wt%) may stabilize gels, delaying decomposition observed in TGA .

- Solvent Interactions : Polar solvents (e.g., DMF) can plasticize the gel network, lowering apparent thermal stability compared to non-polar solvents .

- Heating Rate : Fast heating rates (>10°C/min) in DSC may obscure multi-stage decomposition events .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.